(1-Bromobutyl)benzene
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Overview
Description
(1-Bromobutyl)benzene, also known as 1-bromo-4-phenylbutane, is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a butyl chain that has a bromine atom attached to the first carbon of the chain. This compound is a member of the alkyl halides family and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
(1-Bromobutyl)benzene, also known as 1-bromobutylbenzene, is a chemical compound with the molecular formula C10H13Br
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution reactions . In this process, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene, a related compound, has been shown to affect gene expression and biochemical pathways in a dose-dependent manner . It alters disease-relevant pathways and genes, with effects apparent at doses as low as 100 ppb in air .
Pharmacokinetics
The compound’s molecular properties, such as its average mass of 213114 Da and monoisotopic mass of 212020050 Da , may influence its pharmacokinetic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromobutyl)benzene can be synthesized through the bromination of butylbenzene. The process involves the reaction of butylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst to form a bromonium ion, which then reacts with the butylbenzene to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves continuous flow reactors and precise control of temperature and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation: The butyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenylbutanol or phenylbutanenitrile.
Elimination Reactions: Formation of alkenes such as 1-phenyl-1-butene.
Oxidation: Formation of carboxylic acids such as phenylbutanoic acid.
Scientific Research Applications
(1-Bromobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
(1-Bromobutyl)benzene can be compared with other similar compounds such as:
(1-Chlorobutyl)benzene: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine in nucleophilic substitution reactions.
(1-Iodobutyl)benzene: Contains an iodine atom, which is more reactive than bromine in nucleophilic substitution reactions.
(1-Bromopropyl)benzene: Shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the butyl chain. Its reactivity in nucleophilic substitution and elimination reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromobutylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLFBMCBWHXRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53118-87-9 |
Source
|
Record name | (1-bromobutyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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